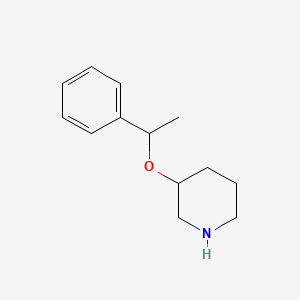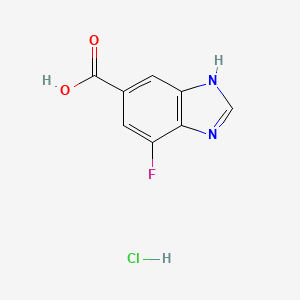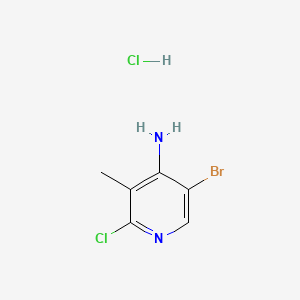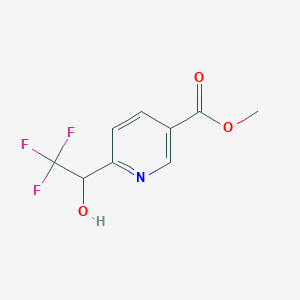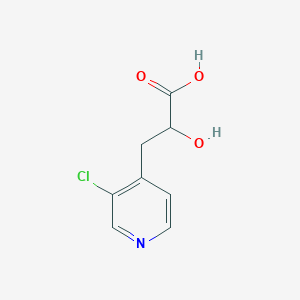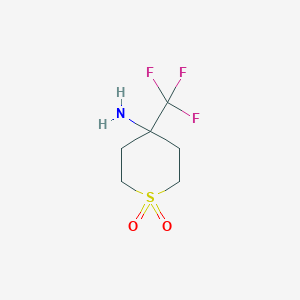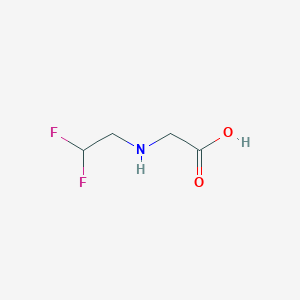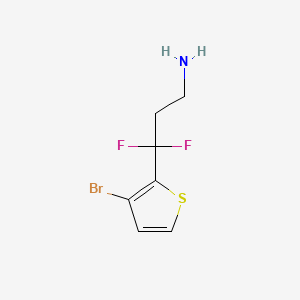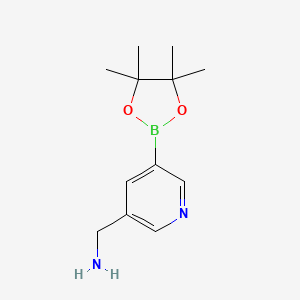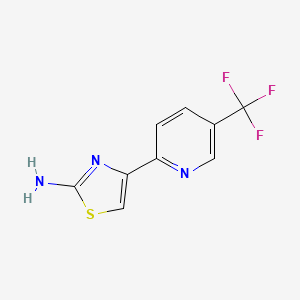
4-(5-(Trifluoromethyl)pyridin-2-YL)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(Trifluoromethyl)pyridin-2-YL)thiazol-2-amine is a heterocyclic compound that contains both a thiazole and a pyridine ring. The presence of the trifluoromethyl group on the pyridine ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Trifluoromethyl)pyridin-2-YL)thiazol-2-amine typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with thioamides under palladium-catalyzed conditions. The reaction is carried out in the presence of a palladium catalyst such as Pd(dba)2 and a ligand like BINAP, with a base such as tBuONa. The reaction proceeds smoothly to give the desired product in good yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(5-(Trifluoromethyl)pyridin-2-YL)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.
Reduction: Reduced derivatives with amine or alkyl groups.
Substitution: Substituted derivatives with various alkyl or aryl groups.
科学的研究の応用
4-(5-(Trifluoromethyl)pyridin-2-YL)thiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
作用機序
The mechanism of action of 4-(5-(Trifluoromethyl)pyridin-2-YL)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
類似化合物との比較
Similar Compounds
- 4-Methyl-5-(2-(2,2,2-trifluoro-1,1-dimethylethyl)-4-pyridinyl)-2-thiazolamine
- 5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine
Uniqueness
4-(5-(Trifluoromethyl)pyridin-2-YL)thiazol-2-amine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it more effective in various applications compared to similar compounds without the trifluoromethyl group .
特性
分子式 |
C9H6F3N3S |
|---|---|
分子量 |
245.23 g/mol |
IUPAC名 |
4-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6F3N3S/c10-9(11,12)5-1-2-6(14-3-5)7-4-16-8(13)15-7/h1-4H,(H2,13,15) |
InChIキー |
FGUAMQFRPZRZFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=CSC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



